3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
Historical Context and Discovery
The historical development of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is intrinsically linked to the broader exploration of camphor-derived compounds and the systematic study of bicyclic natural products. The compound's origins can be traced to the extensive research into camphor chemistry that began in earnest during the 19th century, when scientists first began to understand the structural complexity of this naturally occurring terpenoid. The discovery and characterization of this specific derivative emerged from efforts to functionalize and modify the basic norbornane skeleton, which itself was first synthesized through the reduction of norcamphor.
The systematic investigation of bicyclo[2.2.1]heptane derivatives gained momentum following Gustav Komppa's pioneering work in the early 20th century, which established the first complete total synthesis of camphoric acid in 1903. This groundbreaking achievement opened new avenues for exploring related bicyclic compounds and their derivatives. The specific compound under discussion represents a more recent addition to this family, reflecting advances in synthetic methodology that allow for the precise placement of functional groups on the rigid bicyclic framework.
The compound's formal recognition in chemical databases dates to 2005, with its first entry in PubChem occurring on July 19, 2005, and subsequent modifications recorded as recently as May 24, 2025. This relatively recent cataloging reflects the ongoing interest in complex bicyclic carboxylic acids and their potential applications in synthetic organic chemistry. The assignment of Chemical Abstracts Service number 93257-31-9 provides a unique identifier that facilitates research and commercial applications.
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends far beyond its role as a simple structural curiosity. This compound serves as an exemplary model for understanding the interplay between molecular rigidity and functional group reactivity within constrained ring systems. The bicyclo[2.2.1]heptane framework imposes significant conformational restrictions that profoundly influence the chemical behavior of attached functional groups, making it an invaluable tool for mechanistic studies.
The compound's structural features make it particularly relevant to studies of stereochemistry and conformational analysis. The rigid bicyclic framework eliminates many of the conformational degrees of freedom typically available in acyclic or monocyclic systems, thereby simplifying the analysis of reaction mechanisms and product distributions. This characteristic has made norbornane derivatives essential tools for probing the stereochemical outcomes of various organic transformations.
From a synthetic perspective, the compound represents a significant challenge and opportunity. The presence of both hydroxyl and carboxylic acid functionalities on the same molecule provides multiple sites for chemical modification, enabling the construction of more complex molecular architectures. The strained nature of the bicyclic system also contributes to enhanced reactivity in certain contexts, particularly in reactions that relieve ring strain or exploit the unique geometric constraints imposed by the bridged structure.
The compound's relevance extends to medicinal chemistry and materials science, where the rigid bicyclic framework can serve as a scaffold for the development of bioactive molecules or as a building block for advanced materials with specific mechanical or thermal properties. The combination of structural rigidity and functional group diversity makes it an attractive starting point for structure-activity relationship studies and materials design.
Relationship to Camphor and Terpene Chemistry
The relationship between this compound and camphor chemistry represents a fundamental connection that illuminates the broader context of terpene biochemistry and synthetic organic chemistry. Camphor, a naturally occurring terpenoid with the molecular formula C₁₀H₁₆O, serves as the historical and structural foundation from which many bicyclic derivatives, including this compound, have been developed. The term "norbornane," which describes the parent bicyclic framework, derives directly from "bornane," which is itself the hydrocarbon skeleton of camphor with the prefix "nor" indicating the removal of methyl substituents.
The structural relationship becomes apparent when examining the molecular architecture of both compounds. Camphor possesses a bicyclo[2.2.1]heptane core with gem-dimethyl substitution at the bridge carbon and a ketone functionality. The compound under discussion maintains this fundamental bicyclic framework while incorporating additional hydroxyl and carboxylic acid functionalities, representing a more highly oxidized derivative of the basic camphor skeleton. This relationship places the compound within the broader category of monoterpenoids, which are modified terpenes containing oxygen functionality or structural variations from the basic C₁₀H₁₆ formula.
The biosynthetic connection to terpene chemistry is particularly significant because it provides insight into potential synthetic strategies and biological activities. Monoterpenes and their derivatives are biosynthetically derived from isopentenyl pyrophosphate units through well-characterized pathways involving geranyl pyrophosphate as a key intermediate. While this compound is typically produced synthetically rather than isolated from natural sources, its structural relationship to naturally occurring terpenes suggests potential biological relevance and inspires biomimetic synthetic approaches.
The historical significance of camphor in global trade and commerce also provides context for understanding the continued interest in related compounds. Medieval camphor was highly valued and traded extensively throughout Asia and the Mediterranean, with the compound serving both medicinal and ceremonial purposes. This historical precedent for the commercial importance of bicyclic terpenoids continues to influence modern research directions and commercial applications of related synthetic derivatives.
Overview of Bicyclo[2.2.1]heptane System
The bicyclo[2.2.1]heptane system, also known as norbornane, constitutes the fundamental structural framework underlying this compound and represents one of the most thoroughly studied bridged bicyclic systems in organic chemistry. This saturated hydrocarbon framework consists of a cyclohexane ring with a methylene bridge connecting positions 1 and 4, creating a rigid, cage-like structure that imposes significant geometric constraints on molecular conformation.
The parent bicyclo[2.2.1]heptane system exhibits several distinctive structural features that profoundly influence the properties of its derivatives. The compound exists as a crystalline solid with a melting point of 88°C and molecular weight of 96.17 g/mol. The bridged structure creates significant ring strain, which contributes to enhanced reactivity compared to unstrained cyclic systems. This strain energy has been quantified and forms the basis for understanding the thermodynamic driving forces in reactions involving norbornane derivatives.
The stereochemical implications of the bicyclo[2.2.1]heptane framework are particularly important for understanding the behavior of substituted derivatives. The rigid structure defines distinct endo and exo faces, with substituents adopting preferential orientations based on steric and electronic factors. This stereochemical predictability has made norbornane derivatives valuable tools for studying reaction mechanisms and developing stereoselective synthetic methods.
The synthetic accessibility of the bicyclo[2.2.1]heptane system through Diels-Alder chemistry represents another crucial aspect of its significance. The parent norbornene can be readily prepared through the cycloaddition of cyclopentadiene and ethylene, providing access to the saturated norbornane system through subsequent hydrogenation. This synthetic route has enabled extensive exploration of functionalized derivatives and has contributed to the commercial viability of norbornane-based compounds.
Recent developments in enzymatic catalysis have revealed the biological relevance of the bicyclo[2.2.1]heptane framework. The discovery of norbornene synthase enzymes capable of catalyzing intramolecular Diels-Alder reactions to form norbornene-containing natural products demonstrates that this structural motif is not merely a synthetic curiosity but represents a genuine biosynthetic target. This finding has renewed interest in the biological activities of norbornane derivatives and their potential pharmaceutical applications.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex bicyclic compounds and reflects the hierarchical approach to describing molecular structure. The compound's full name systematically describes each structural element, beginning with the bicyclo[2.2.1]heptane core and proceeding through the various substituents in order of priority.
The bicyclo[2.2.1]heptane designation indicates a seven-membered ring system with two bridges creating a bicyclic structure. The numbers in brackets [2.2.1] specify the number of atoms in each bridge connecting the bridgehead carbons, with the bridges containing two, two, and one carbon atoms respectively. This numbering system provides an unambiguous description of the basic ring connectivity and serves as the foundation for locating substituents.
The substituent nomenclature follows standard priority rules, with the carboxylic acid functionality receiving the highest priority and determining carbon-1 as the reference point. The hydroxyl group at position 3 and the three methyl groups at positions 4, 7, and 7 are then numbered accordingly. The gem-dimethyl substitution at position 7 reflects the typical substitution pattern found in camphor-derived compounds and maintains the structural relationship to naturally occurring terpenes.
The compound's classification within chemical taxonomy places it among several important categories that reflect its structural and functional characteristics. As a carboxylic acid, it belongs to the broader class of organic acids and exhibits the characteristic chemical behavior associated with this functional group. The presence of the hydroxyl group additionally classifies it as a hydroxy acid, a subclass known for distinctive reactivity patterns and biological activities.
From a structural perspective, the compound is classified as a bridged bicyclic compound, specifically within the norbornane family. This classification carries implications for understanding its conformational behavior, reactivity patterns, and potential applications. The relationship to terpene chemistry places it within the broader category of terpenoid derivatives, although it represents a synthetic rather than naturally occurring member of this class.
The compound's stereochemical complexity requires additional descriptors to fully specify its three-dimensional structure. While the basic nomenclature describes the connectivity, complete characterization requires specification of the relative stereochemistry at each chiral center. The rigid bicyclic framework constrains the possible stereoisomers, but multiple diastereomers remain possible depending on the relative configuration of the hydroxyl and methyl substituents.
Properties
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBHRIFVITMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377870 | |
| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93257-31-9 | |
| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid is a common precursor used in the synthesis.
- Other bicyclic ketones and carboxylic acid derivatives related to bicyclo[2.2.1]heptane frameworks are also employed in various synthetic routes.
General Synthetic Route
The preparation involves two main steps:
This two-step process is a classical approach reported in early literature (Houben; Pfankuch, 1926 and 1931).
Alternative and Advanced Methods
- Acylative Decarboxylation: Heating carboxylic acids with transition metal catalysts (e.g., iron powder) or polyphosphoric acid at elevated temperatures (195–200 °C) can lead to ketone intermediates, which are further transformed into the target compound.
- Condensation-Decarboxylation: This method involves condensation of carboxylic acids followed by decarboxylation to form bicyclic ketones, which serve as intermediates for further functionalization.
- Catalytic Hydrogenation: Ketone intermediates can be hydrogenated in the presence of palladium on carbon catalyst under mild pressure (around 50 psi) and room temperature to reduce double bonds and introduce hydroxy groups selectively.
- Schiff Base Formation and Reduction: In some synthetic schemes, amines are converted to Schiff bases with bicyclic ketones, followed by catalytic reduction and further functional group transformations to yield derivatives of the target acid.
Reaction Conditions and Purification
- Reactions are typically conducted in inert solvents such as toluene or benzene under reflux conditions for several hours (5–20 hours) to ensure completion and facilitate azeotropic removal of water.
- Post-reaction, the mixture is neutralized with mineral acids or bases, extracted with organic solvents (e.g., diethyl ether), dried over anhydrous magnesium sulfate, and purified by solvent evaporation under reduced pressure.
- Final purification may involve recrystallization or chromatographic techniques to isolate the pure acid.
Summary Table of Preparation Methods
Research Findings and Notes
- The classical acid-catalyzed method remains widely used due to its simplicity and availability of starting materials.
- Transition metal-catalyzed decarboxylation and condensation methods provide access to key ketone intermediates, which are versatile for further functionalization.
- Catalytic hydrogenation under mild conditions allows selective reduction without over-reduction or degradation of the bicyclic framework.
- The reaction times and temperatures are critical parameters influencing yield and purity; prolonged reflux and controlled neutralization steps improve product quality.
- Purification steps involving solvent extraction and drying are essential to remove residual catalysts and by-products, ensuring the compound's suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Organic Synthesis
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is primarily used as an intermediate in organic synthesis. Its unique bicyclic framework allows for various chemical transformations, making it a valuable building block in the production of complex organic molecules.
Key Transformations:
- Esterification: The carboxylic acid group can be converted into esters for further functionalization.
- Reduction Reactions: The hydroxyl group can undergo reduction to yield alcohols or other derivatives.
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its structural features that may influence biological activity. Research indicates that derivatives of bicyclic compounds often exhibit significant pharmacological properties.
Case Studies:
- Antimicrobial Activity: Studies have shown that bicyclic compounds can possess antimicrobial properties, suggesting that this compound and its derivatives could be explored for developing new antimicrobial agents.
- Anti-inflammatory Agents: The compound's ability to modulate biological pathways may lead to the development of anti-inflammatory drugs.
Materials Science
In materials science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups.
Applications in Polymers:
- Polymerization: The compound can act as a monomer or co-monomer in the production of novel polymeric materials with enhanced properties.
- Additives: It may also serve as an additive to improve the mechanical or thermal properties of existing materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as oxidation-reduction pathways.
Comparison with Similar Compounds
Camphanic Acid (4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid)
- Molecular Formula : C₁₀H₁₄O₄; Molecular Weight : 198.22 g/mol .
- Structural Difference : Replaces the hydroxyl group at position 3 with a 3-oxo moiety and includes an oxabicyclo ring (oxygen atom in the bicyclic system).
- Biological Activity : Exhibits significant antimicrobial properties , as demonstrated in studies against pathogens like Botrytis cinerea .
- Applications : Used in metabolomic studies for stress response profiling in plants .
Methyl Ester Derivative (3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic Acid Methyl Ester)
- Molecular Formula : C₁₂H₂₀O₃; Molecular Weight : 212.29 g/mol .
- Key Difference : The carboxylic acid group is esterified to a methyl group, reducing polarity.
- Stereochemistry : Contains three undefined stereocenters, complicating synthetic reproducibility .
- Availability : Currently out of stock but listed by suppliers like Fluorochem-B (Product ID: F494611) .
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
- Molecular Formula: C₇H₁₁NO₂; Molecular Weight: 157.17 g/mol .
- Structural Difference : Replaces a carbon atom in the bicyclo system with nitrogen (aza substitution).
- Applications : Serves as a conformationally constrained proline analog in peptide synthesis, enhancing rigidity for β-turn stabilization in bioactive peptides .
Adamantane Derivatives (e.g., 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid)
- Molecular Formula : C₁₃H₂₀O₃; Molecular Weight : 224.30 g/mol .
- Structural Difference : Features a tricyclic adamantane core instead of a bicyclo[2.2.1]heptane.
- Properties : Increased hydrophobicity and steric bulk, influencing membrane permeability and metabolic stability .
Comparative Analysis Table
Biological Activity
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 93257-31-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antioxidant, and potential therapeutic applications.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a bicyclo[2.2.1]heptane structure with a hydroxyl group and a carboxylic acid functional group, which may contribute to its biological activity.
Anti-inflammatory Properties
Research indicates that compounds with similar bicyclic structures often exhibit anti-inflammatory properties. A study evaluating various extracts containing bicyclic compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could have similar effects.
Table 1: Comparative Anti-inflammatory Activity of Bicyclic Compounds
| Compound Name | Source | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Bicyclic A | Plant Extract | 10.5 | Cytokine inhibition |
| Bicyclic B | Synthetic | 15.0 | COX inhibition |
| This compound | TBD | TBD | TBD |
Antioxidant Activity
The antioxidant potential of this compound has been inferred from studies on related compounds that show the ability to scavenge free radicals and reduce oxidative stress markers in biological systems.
Case Study: Antioxidant Activity Assessment
In a study conducted on similar bicyclic acids, the compounds were evaluated for their ability to reduce oxidative stress in human cell lines:
- Method : DPPH radical scavenging assay
- Results : Compounds showed varying degrees of scavenging activity; further studies are needed to quantify the specific activity of this compound.
Potential Therapeutic Applications
The unique structure of this compound suggests potential applications in drug development:
- Anti-inflammatory drugs : Given its potential to inhibit inflammatory pathways.
- Antioxidant supplements : For mitigating oxidative stress-related diseases.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets involved in inflammation and oxidative stress responses:
Table 2: Predicted Binding Affinities
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, and how is enantioselectivity achieved?
The compound can be synthesized via organocatalyzed asymmetric [4 + 2] cycloaddition, enabling access to enantiomerically enriched bicyclic carboxylates. This method uses chiral catalysts to control stereochemistry, achieving high enantiomeric excess (e.g., >90%) through non-covalent interactions like hydrogen bonding . Alternative routes involve derivatization of bicyclo[2.2.1]heptane precursors, such as oxidation or hydroxylation of 7,7-dimethyl derivatives, though these may require protection/deprotection strategies for the carboxylic acid group .
| Key Reaction Parameters |
|---|
| Catalyst: Chiral organocatalyst (e.g., thiourea-based) |
| Solvent: Dichloromethane or toluene |
| Temperature: 0–25°C |
| Yield: 70–85% |
Q. How can the molecular structure and functional groups of this compound be characterized experimentally?
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic framework. For example, derivatives like (1S,2S,4R)-N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid have been analyzed to validate pyramidalization of nitrogen atoms .
- NMR spectroscopy : H and C NMR distinguish methyl, hydroxyl, and carboxyl groups. Peaks for bridgehead protons (δ 1.5–2.5 ppm) and carboxylic protons (δ 10–12 ppm) are characteristic .
- IR spectroscopy : Confirms carboxylic acid (O-H stretch: 2500–3300 cm; C=O: 1700–1750 cm) and hydroxyl groups (broad peak ~3400 cm) .
Q. What are the primary applications of this compound in biochemical research?
Its derivatives, such as 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, are used to synthesize alkenyl nitrile electrophiles for covalent protein labeling. These electrophiles react selectively with cysteine residues, enabling site-specific modification of enzymes or receptors . The bicyclic core also serves as a rigid scaffold in peptide mimetics, enhancing conformational stability in drug candidates .
Advanced Research Questions
Q. How does computational modeling explain the unusual pyramidal geometry of nitrogen in derivatives of this compound?
Quantum mechanical calculations (e.g., DFT) reveal that steric strain from the bicyclic framework and intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents induce non-planar amide nitrogen geometry. For example, in (1S,2S,4R)-N-benzoyl derivatives, the amide nitrogen adopts a pyramidal configuration (θ = 15–20° deviation from sp), which impacts reactivity and binding affinity .
Q. What strategies optimize enantioselective synthesis to minimize byproducts in bicyclo[2.2.1]heptane systems?
- Tandem Strecker reaction–intramolecular cyclization (STRINC) : Reduces side reactions by coupling nitrile formation and cyclization in one pot. Optimized conditions (e.g., pH 4–5, 40°C) achieve >80% yield for diamino acid derivatives .
- Chiral auxiliary approaches : Use of (S)-proline-derived catalysts enhances stereocontrol, as seen in the synthesis of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid .
Q. How does stereochemistry influence the biological activity of derivatives?
Stereoisomers exhibit divergent interactions with biological targets. For instance, the (1R,3S,4S)-3-hydroxy configuration in rel-(1R,3S,4S)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one shows higher binding affinity to steroidogenic enzymes compared to its (1S,3R,4R) counterpart, likely due to spatial alignment with hydrophobic binding pockets .
| Activity Comparison |
|---|
| (1R,3S,4S)-isomer: IC = 0.8 µM |
| (1S,3R,4R)-isomer: IC = 12 µM |
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
- Catalyst leaching : Continuous flow systems with immobilized chiral catalysts improve recyclability and reduce costs .
- Byproduct formation : Kinetic resolution via enzymatic hydrolysis (e.g., lipases) separates enantiomers post-synthesis, achieving >99% ee .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
